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2-Amino-3-(pyrimidin-2-yl)propan-1-ol

Cat. No.: B13572524
M. Wt: 153.18 g/mol
InChI Key: DEDOJYRIIJMJIS-UHFFFAOYSA-N
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Description

2-Amino-3-(pyrimidin-2-yl)propan-1-ol is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both a pyrimidine heterocycle and amino alcohol functional groups, makes it a valuable scaffold for the synthesis of more complex molecules. The pyrimidine ring is a common motif in pharmaceuticals and agrochemicals, often contributing to biological activity through hydrogen bonding and dipole interactions with target proteins. This compound is closely related to several reagents used in research. For instance, the (R)-enantiomer of 2-Amino-3-(pyrimidin-2-yl)propanoic acid is a known building block . Furthermore, the 3-Amino-2-(pyrimidin-4-yl)propan-1-ol isomer is also available for research purposes . The broader class of amino-propanol compounds substituted with nitrogen-containing heterocycles is frequently explored in patent literature for various biological activities, highlighting the strategic importance of such chemotypes in developing new therapeutic agents . Researchers may utilize this compound as a precursor or intermediate in designing and synthesizing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. All products are offered For Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O B13572524 2-Amino-3-(pyrimidin-2-yl)propan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-3-pyrimidin-2-ylpropan-1-ol

InChI

InChI=1S/C7H11N3O/c8-6(5-11)4-7-9-2-1-3-10-7/h1-3,6,11H,4-5,8H2

InChI Key

DEDOJYRIIJMJIS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CC(CO)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Amino 3 Pyrimidin 2 Yl Propan 1 Ol

Retrosynthetic Analysis of the 2-Amino-3-(pyrimidin-2-yl)propan-1-ol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.

For this compound, two primary disconnection points are identified. The first key disconnection is the C-C bond between the pyrimidine (B1678525) ring and the propanolamine (B44665) backbone (Disconnection A). This approach treats the pyrimidine ring as a nucleophile or an electrophile to be introduced. A second strategic disconnection is at the C-N bond of the propanolamine backbone (Disconnection B), which simplifies the synthesis to a pyrimidine-containing building block that can be further elaborated.

Disconnection A (C-C Bond): This disconnection between the C2 of the pyrimidine ring and the C3 of the propanol (B110389) unit is the most logical approach. It leads to a pyrimidine synthon and a three-carbon amino alcohol synthon. This is a common strategy in the synthesis of related arylpropanolamines.

Disconnection B (C-N Bond): Cleaving the C-N bond suggests a precursor where an amino group is introduced to a pre-formed pyrimidine-containing propanol backbone.

Considering the available synthetic methodologies, Disconnection A presents a more feasible and convergent approach.

Based on Disconnection A, the target molecule can be simplified to two key precursors: a pyrimidine unit and a C3 amino alcohol unit.

Pyrimidine Precursor: A suitable precursor would be a 2-halopyrimidine, such as 2-chloropyrimidine (B141910) or 2-bromopyrimidine. These are reactive towards nucleophilic substitution, making them ideal for coupling with a carbanionic species.

Propanolamine Precursor: The three-carbon component can be derived from a protected 2-amino-3-hydroxypropionaldehyde or a related synthon. A more practical approach involves a protected 2-aminopropanal derivative that can react with the pyrimidine precursor.

The feasibility of this approach is supported by the known reactivity of 2-halopyrimidines in nucleophilic aromatic substitution reactions. The challenge lies in the generation of a suitable and stable carbanion from the propanolamine precursor.

Established and Emerging Synthetic Routes to this compound

As no direct synthesis for this compound has been widely reported, a plausible multi-step synthesis protocol is proposed based on established organic chemistry principles and analogous reactions.

A convergent synthesis is proposed, involving the separate preparation of the key building blocks followed by their coupling.

The synthesis of a suitable protected propanolamine synthon is the first stage. A common starting material for such backbones is serine, which provides the desired stereochemistry and functional groups.

A potential route starts from a protected serine derivative, such as N-Boc-L-serine methyl ester. The carboxylic acid can be reduced to an aldehyde, which can then be used in the subsequent coupling step.

Step Reaction Reagents and Conditions Intermediate Product
1Protection of SerineBoc anhydride (B1165640), NaOH, Dioxane/WaterN-Boc-L-serine
2EsterificationCH₃I, K₂CO₃, DMFN-Boc-L-serine methyl ester
3Reduction to AldehydeDiisobutylaluminium hydride (DIBAL-H), CH₂Cl₂, -78 °CN-Boc-L-serinal

The introduction of the pyrimidine ring can be achieved via a nucleophilic substitution reaction. A 2-lithiated pyrimidine, generated from a 2-halopyrimidine, can react with the aldehyde synthesized in the previous section.

The proposed synthetic pathway is outlined below:

Step Reaction Reagents and Conditions Intermediate/Final Product
4Preparation of 2-lithiopyrimidine2-Bromopyrimidine, n-Butyllithium, THF, -78 °C2-Lithiopyrimidine
5Coupling ReactionN-Boc-L-serinal, THF, -78 °C to rtN-Boc-2-amino-3-(pyrimidin-2-yl)propan-1-ol
6DeprotectionTrifluoroacetic acid (TFA), CH₂Cl₂This compound

This synthetic route offers a plausible method for the preparation of this compound. The choice of protecting groups for the amine and alcohol functionalities is crucial to avoid side reactions and ensure a good yield of the final product. Further optimization of reaction conditions would be necessary for an efficient synthesis.

One-Pot and Multicomponent Cyclocondensation Approaches

A prominent strategy for pyrimidine synthesis involves the Biginelli reaction and its variations. This acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) provides a direct route to dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines. While the classical Biginelli reaction is a three-component process, modifications have expanded its scope to include more complex starting materials, enabling the synthesis of a diverse range of substituted pyrimidines. mdpi.com

More recent advancements have focused on the development of novel MCRs that allow for the convergent synthesis of highly functionalized pyrimidines from simple and readily available starting materials. These reactions often employ transition metal catalysts or organocatalysts to facilitate the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single synthetic operation. For instance, the reaction of amidines with α,β-unsaturated ketones or alkynes can lead to the formation of the pyrimidine ring with a high degree of regioselectivity.

The following table summarizes representative one-pot and multicomponent approaches that could be adapted for the synthesis of precursors to this compound:

Reaction TypeKey ReactantsCatalyst/ConditionsPotential for Pyrimidine Core SynthesisReference
Biginelli-type ReactionAldehyde, β-ketoester, Guanidine (B92328)Acid or Lewis Acid CatalystProvides a dihydropyrimidine (B8664642) scaffold that can be functionalized and oxidized. mdpi.com
[3+3] CycloadditionEnaminone, AmidineVarious catalysts (e.g., Lewis acids, Brønsted acids)Direct formation of the pyrimidine ring with substituents determined by the starting materials. mdpi.com
Metal-catalyzed AnnulationAlkyne, Nitrile, AmidineTransition metal catalyst (e.g., Cu, Pd)Versatile method for constructing highly substituted pyrimidines. google.com

Chemo- and Regioselective Synthesis Considerations

Achieving the desired substitution pattern on the pyrimidine ring is paramount for the synthesis of this compound. Chemo- and regioselectivity are therefore critical considerations in the design of synthetic routes. The inherent reactivity of the pyrimidine ring and its precursors dictates the outcome of substitution reactions.

In the context of building the pyrimidine ring through cyclocondensation reactions, the choice of starting materials and reaction conditions plays a pivotal role in controlling regioselectivity. For example, in the reaction of an unsymmetrical β-dicarbonyl compound with guanidine, two isomeric pyrimidines can potentially be formed. The regiochemical outcome is often influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction mechanism.

Post-functionalization of a pre-formed pyrimidine ring is another common strategy. The pyrimidine nucleus is generally electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). Halogenated pyrimidines, such as 2-chloropyrimidine, are versatile intermediates that can undergo regioselective displacement of the halide with various nucleophiles, including amines and alkoxides. The position of the halogen atom directs the incoming nucleophile to a specific carbon atom of the ring. For the synthesis of the target molecule, a precursor bearing a suitable functional group at the 2-position of the pyrimidine ring would be required to elaborate the 3-amino-1-propanol side chain.

Asymmetric Synthesis of Enantiomeric Forms of this compound

The presence of a stereocenter at the C2 position of the propanol side chain means that this compound exists as a pair of enantiomers. The biological activity of chiral molecules is often stereospecific, making the development of asymmetric syntheses to access enantiomerically pure forms of the target compound highly desirable.

Chiral Auxiliary-Mediated Strategies

A well-established approach to asymmetric synthesis involves the use of chiral auxiliaries. rsc.org A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate, directing a subsequent diastereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral this compound, a chiral auxiliary could be incorporated into a precursor molecule to control the stereochemistry of a key bond-forming reaction. For instance, a chiral oxazolidinone auxiliary, derived from a readily available amino acid, could be acylated with a pyrimidine-containing carboxylic acid. The resulting N-acyloxazolidinone can then undergo a diastereoselective aldol (B89426) condensation or an alkylation reaction to introduce the desired side chain with high stereocontrol. Subsequent cleavage of the auxiliary would furnish the chiral amino alcohol. The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary, which directs the approach of the incoming reagent from a specific face. nih.govbohrium.com

Asymmetric Organocatalysis and Metal-Catalyzed Hydroamination

In recent years, asymmetric organocatalysis and metal-catalyzed reactions have emerged as powerful alternatives to chiral auxiliary-based methods. clockss.orgresearchgate.netrsc.org These approaches offer the advantage of using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

In metal-catalyzed asymmetric reactions, the design of the chiral ligand is crucial for achieving high enantioselectivity. organic-chemistry.orgnih.govrsc.org The ligand coordinates to the metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. For the synthesis of this compound, a metal-catalyzed asymmetric hydroamination of a suitable pyrimidinyl-substituted allylic alcohol could be a viable strategy. nih.govrsc.orgacs.org Chiral phosphine (B1218219) ligands, such as those based on the BINAP or DuPhos scaffold, have been successfully employed in a variety of asymmetric transformations, including hydrogenations and hydroaminations. The steric and electronic properties of the ligand can be fine-tuned to optimize both the reactivity and the enantioselectivity of the catalytic system.

The following table highlights key features of chiral ligands relevant to the asymmetric synthesis of amino alcohols:

Ligand ClassKey Structural FeaturesMechanism of StereocontrolPotential ApplicationReference
Chiral Phosphines (e.g., BINAP)C2-symmetric atropisomeric biaryl backboneCreates a chiral pocket around the metal center, directing the substrate approach.Asymmetric hydrogenation, hydroamination. nih.gov
Chiral Amino AlcoholsReadily available from the chiral poolForms chiral metal-alkoxide complexes that act as catalysts.Enantioselective addition of organozinc reagents to aldehydes. organic-chemistry.orgnih.govelsevierpure.com
Chiral Diamines (e.g., DPEN)C2-symmetric backbone with two coordinating nitrogen atomsForms stable chelate complexes with metals, inducing asymmetry.Asymmetric transfer hydrogenation. nih.gov

A diastereoselective approach to the synthesis of precursors can also be employed to establish the desired stereochemistry. rsc.orgscielo.br This strategy involves a reaction in which one or more new stereocenters are formed, and the stereochemical outcome is influenced by an existing stereocenter in the molecule. For instance, the reduction of a chiral β-amino ketone precursor to this compound can proceed with high diastereoselectivity. The existing stereocenter at the α-position to the ketone can direct the hydride attack to one face of the carbonyl group, leading to the preferential formation of one diastereomer of the amino alcohol. The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio.

Similarly, a diastereoselective aldol reaction between a pyrimidine-containing aldehyde and a chiral enolate can be used to construct the carbon skeleton of the target molecule with the desired relative stereochemistry. Subsequent functional group manipulations would then lead to the final product.

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. These principles are highly relevant to the synthesis of pharmacologically important molecules like pyrimidine derivatives.

One of the cornerstones of green chemistry is the reduction or elimination of hazardous organic solvents. Syntheses conducted in solvent-free conditions or in benign media like water are highly desirable. For pyrimidine synthesis, solvent-free multicomponent reactions have been successfully developed using recyclable catalysts like graphite (B72142) oxide. acs.org This approach not only minimizes volatile organic compound (VOC) emissions but also can lead to cleaner reactions with simpler work-up procedures.

Magnetic nanoparticle-based catalysts have also been employed for the synthesis of pyrimidine derivatives in water, a green and abundant solvent. mdpi.com These methods often provide excellent yields under mild conditions, showcasing the viability of aqueous media for constructing the pyrimidine core. mdpi.com

Table 1: Comparison of Reaction Media in Analogous Pyrimidine Syntheses

Reaction TypeCatalystSolventKey AdvantageReference
Multicomponent Synthesis of PyrimidinesGraphite OxideSolvent-FreeEliminates organic solvent waste; catalyst is metal-free. acs.org
Synthesis of Pyrazolo[3,4-d]pyrimidinesMgFe₂O₄@Tris NanoparticlesWaterUtilizes a benign solvent; mild reaction conditions. mdpi.com

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactant atoms into the desired product. foliamedica.bg Multicomponent reactions (MCRs), such as the Biginelli reaction often used for pyrimidine synthesis, are inherently atom-economical as they combine three or more reactants in a single step to form a complex product with minimal byproduct formation. foliamedica.bg

Sustainable synthesis of pyrimidines has been achieved through iridium-catalyzed multicomponent reactions using alcohols as starting materials, which are accessible from biomass. nih.govorganic-chemistry.orgbohrium.comfigshare.comacs.org This process proceeds through a sequence of condensation and dehydrogenation, liberating only water and hydrogen as byproducts, thus maximizing atom economy. nih.govorganic-chemistry.orgbohrium.comfigshare.comacs.org Such strategies, which avoid stoichiometric reagents and minimize waste streams, are central to developing greener synthetic routes. organic-chemistry.org

The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key goal in sustainable synthesis. For the production of pyrimidine derivatives, several recyclable catalytic systems have been reported.

Graphite oxide has been demonstrated as a highly efficient and reusable metal-free carbocatalyst for pyrimidine synthesis, maintaining its activity for up to nine consecutive runs. acs.org Similarly, magnetic nanoparticles functionalized with catalytic groups offer a powerful alternative. mdpi.com These catalysts can be readily recovered using an external magnet, simplifying purification and allowing for multiple reuse cycles without significant loss of activity. mdpi.com For instance, an Fe₃O₄@poly(vinyl alcohol) nanocatalyst used for synthesizing pyrano[2,3-d]-pyrimidinedione was successfully reused up to four times. nih.govacs.org

Table 2: Catalyst Reusability in the Synthesis of Pyrimidine Analogues

CatalystReactionNumber of Reuse CyclesKey FindingReference
Graphite OxideMulticomponent Pyrimidine Synthesis9No significant decrease in catalytic activity. acs.org
MgFe₂O₄@Tris NanoparticlesPyrazolo[3,4-d]pyrimidine Synthesis5Consistent performance with no significant loss in activity. mdpi.com
Fe₃O₄@SiO₂-BenzIm-Fc[Cl]/ZnCl₂Pyran-annulated Heterocycle Synthesis6No measurable loss in catalytic ability. nih.gov
Fe₃O₄-@poly(vinyl alcohol)Pyrano[2,3-d]-pyrimidinedione Synthesis4Catalyst could be reused without loss of activity. nih.govacs.org

Advanced Reaction Condition Optimization

Optimizing reaction conditions through modern technologies can dramatically improve reaction efficiency, reduce energy consumption, and shorten synthesis times.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. The rapid and intense heating of polar substances under microwave irradiation can lead to significant reductions in reaction time compared to conventional heating methods. tandfonline.com This technique has been widely applied to the synthesis of various pyrimidine derivatives. foliamedica.bgtandfonline.comacs.orgresearchgate.net

For example, the Biginelli three-component reaction to produce oxo- and thioxopyrimidines has been efficiently performed under microwave irradiation, with yields ranging from 65–90% in significantly reduced time. tandfonline.com Similarly, thiazolopyrimidine derivatives have been synthesized via multicomponent reactions under microwave conditions, highlighting the method's versatility. nih.gov The application of microwave heating can often provide excellent yields in minutes, compared to hours required for conventional methods. acs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Analogues

Product TypeConditionsReaction TimeYieldReference
Dihydropyrimidine-2-thioneConventional (Room Temp)1-3 hoursComparable to MW acs.org
Microwave (120 °C)10 minutes65% acs.org
Thiazolo[5,4-d]pyrimidinesConventionalSeveral hoursNot specified researchgate.net
Microwave5 minutesGood yields researchgate.net

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuous stream through a reactor. This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, improved reproducibility, and simplified scale-up.

While specific applications to this compound are not reported, flow chemistry has been successfully used for the synthesis of related heterocyclic structures. For instance, the synthesis of various pyrimidinones (B12756618) has been achieved using a highly controlled continuous-flow retro-Diels-Alder reaction. researchgate.net This approach allowed for rapid screening of reaction conditions and resulted in higher yields compared to corresponding batch reactions. researchgate.net The inherent control over reaction parameters like temperature, pressure, and residence time makes flow chemistry an ideal platform for optimizing the synthesis of complex pharmaceutical intermediates, suggesting it would be a powerful tool for the continuous and efficient production of this compound.

Mechanistic Investigations of Chemical Reactions Involving 2 Amino 3 Pyrimidin 2 Yl Propan 1 Ol and Its Formation

Elucidation of Reaction Pathways Leading to the Compound

The formation of 2-Amino-3-(pyrimidin-2-yl)propan-1-ol can be envisaged through several key mechanistic routes, including nucleophilic substitution and addition, reductive amination, and condensation and cyclization reactions. Each of these pathways offers a distinct strategy for constructing the target molecule from different starting materials.

Nucleophilic substitution and addition reactions are fundamental transformations in organic synthesis and can be applied to the formation of this compound. A plausible synthetic route could involve the reaction of a pyrimidine (B1678525) derivative bearing a suitable leaving group with a propanolamine (B44665) synthon.

For instance, the reaction could commence with a nucleophilic attack by the amino group of a 3-aminopropan-1,2-diol derivative on a 2-halopyrimidine. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly at the C2 position. The reaction would proceed via a Meisenheimer complex intermediate, followed by the elimination of the halide ion to yield the substituted pyrimidine.

Alternatively, a nucleophilic addition mechanism could be employed. This might involve the reaction of a lithiated pyrimidine derivative with an appropriate epoxide, such as glycidol. The highly reactive organolithium species would attack the less sterically hindered carbon of the epoxide ring, leading to its opening and the formation of the desired carbon-carbon bond. Subsequent workup would protonate the resulting alkoxide to give the final propanol (B110389) derivative.

Table 1: Plausible Nucleophilic Substitution and Addition Reactions for the Synthesis of this compound

Reactant 1 Reactant 2 Proposed Mechanism Key Intermediates
2-Chloropyrimidine (B141910)3-Amino-1,2-propanediolNucleophilic Aromatic SubstitutionMeisenheimer Complex
2-LithiopyrimidineGlycidolNucleophilic Addition (Epoxide Opening)Alkoxide Intermediate

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.org This pathway could be strategically employed to introduce the amino group into a precursor molecule containing the pyrimidine and propanol moieties.

A potential synthetic strategy could start with a pyrimidinyl-substituted ketone or aldehyde. This carbonyl compound would first react with an ammonia (B1221849) source, such as ammonia itself or an ammonium (B1175870) salt, to form an imine or enamine intermediate in situ. This intermediate is then reduced in the same reaction vessel by a suitable reducing agent to yield the final amine. chemistrysteps.com

Commonly used reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com The reaction is typically carried out under weakly acidic conditions to facilitate imine formation. organicchemistrytutor.com

Table 2: Key Steps in a Hypothetical Reductive Amination Pathway

Step Description Reactants Products
1Imine FormationPyrimidinyl ketone/aldehyde, AmmoniaImine Intermediate
2ReductionImine Intermediate, Reducing Agent (e.g., NaBH3CN)This compound

Note: This table outlines a generalized, hypothetical reductive amination pathway. Specific substrates and reaction conditions would need to be determined experimentally.

The pyrimidine ring itself is often synthesized through condensation and cyclization reactions. wikipedia.org A common and well-established method is the reaction of a 1,3-dicarbonyl compound with a compound containing an N-C-N fragment, such as an amidine, urea (B33335), or guanidine (B92328). wikipedia.org

In the context of forming this compound, a strategy could involve the synthesis of a substituted pyrimidine ring that already bears a part of the propanol side chain. For example, a suitably functionalized 1,3-dicarbonyl compound could be condensed with guanidine to form a 2-aminopyrimidine (B69317) derivative. The remaining part of the propanol side chain could then be introduced or modified in subsequent steps.

The mechanism of pyrimidine ring formation typically involves an initial condensation to form an intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The specific intermediates and the rate-limiting step can vary depending on the reactants and reaction conditions.

Kinetic Studies of Transformations Involving this compound

Kinetic studies are essential for understanding the rates of chemical reactions and the factors that influence them. Such studies provide valuable insights into reaction mechanisms, help in identifying rate-limiting steps, and are crucial for the optimization of synthetic processes.

The determination of the reaction rate for the formation of this compound would involve monitoring the change in concentration of reactants or products over time. This can be achieved using various analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

By systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate, the rate law for the reaction can be determined. The rate law expresses the relationship between the reaction rate and the concentrations of the reactants, and the order of the reaction with respect to each reactant can be established.

Table 3: Illustrative Rate Data for a Hypothetical Synthesis

Experiment [Reactant A] (mol/L) [Reactant B] (mol/L) Initial Rate (mol/L·s)
10.10.11.2 x 10⁻⁵
20.20.12.4 x 10⁻⁵
30.10.24.8 x 10⁻⁵

Note: The data in this table is hypothetical and serves to illustrate how reaction rate data can be used to determine the rate law. Based on this data, the reaction is first order with respect to Reactant A and second order with respect to Reactant B.

The activation energy (Ea) is the minimum amount of energy required for a reaction to occur. It can be determined by studying the effect of temperature on the reaction rate constant (k). By measuring the rate constant at different temperatures and plotting ln(k) versus 1/T (an Arrhenius plot), the activation energy can be calculated from the slope of the line.

Thermodynamic considerations, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide information about the spontaneity and feasibility of a reaction. A negative ΔG indicates a spontaneous reaction. These thermodynamic parameters can be determined experimentally through calorimetry or calculated using computational methods. Understanding the thermodynamics of the reaction pathways leading to this compound would be crucial for predicting the equilibrium position and optimizing the reaction conditions to favor product formation.

Table 4: Hypothetical Thermodynamic Data for a Reaction Step

Thermodynamic Parameter Value Implication
ΔH (kJ/mol)-50Exothermic reaction, releases heat.
ΔS (J/mol·K)-20Decrease in disorder.
ΔG (kJ/mol) at 298 K-44.04Spontaneous reaction under standard conditions.

Note: This table provides hypothetical thermodynamic data for an illustrative reaction step. Actual values would need to be determined experimentally or through computational modeling.

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of the precise steps involved in the formation and subsequent reactions of this compound is critical for optimizing reaction conditions and developing novel synthetic pathways. This requires a detailed understanding of the transient species—intermediates and transition states—that occur along the reaction coordinate. A combination of advanced spectroscopic techniques and theoretical calculations is essential for this purpose.

Direct observation of short-lived reaction intermediates is a significant experimental challenge. However, various spectroscopic methods can provide invaluable, time-resolved information on the structural and electronic properties of these species.

UV-Visible Spectroscopy : This technique is particularly useful for studying reactions that involve changes in conjugation or the formation of chromophoric intermediates. For instance, in reactions involving the pyrimidine ring, the formation of charged intermediates like Meisenheimer complexes can be monitored by the appearance of new absorption bands in the visible region. researchgate.net Time-resolved UV-Vis spectroscopy can track the kinetics of the formation and decay of such species.

Fluorescence Spectroscopy : For reactions involving fluorescent molecules, changes in the fluorescence spectrum, such as quenching or shifts in emission wavelength, can indicate the formation of intermediates. This method has been employed to study the binding interactions of pyrimidine derivatives with biomolecules, where static quenching can suggest the formation of a ground-state complex. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : While conventional NMR is used for stable product characterization, specialized techniques like stopped-flow NMR or dynamic NMR can be used to study faster reactions and identify intermediates. Changes in chemical shifts, peak broadening, or the appearance of new signals can provide structural information about transient species.

Infrared (IR) and Raman Spectroscopy : In-situ IR and Raman spectroscopy can monitor changes in vibrational modes of functional groups during a reaction. For example, in the synthesis of this compound, one could track the disappearance of a precursor's carbonyl stretch and the appearance of N-H and O-H stretching bands.

The following table summarizes key spectroscopic techniques and their potential applications in studying reactions involving this compound.

Spectroscopic TechniqueInformation ProvidedPotential Application
Time-Resolved UV-VisElectronic transitions, kinetics of intermediate formation/decayMonitoring conjugated intermediates in pyrimidine ring reactions.
Fluorescence SpectroscopyChanges in electronic states, binding interactionsProbing the formation of complexes with other reagents.
Dynamic NMR SpectroscopyStructural information on species in equilibriumCharacterizing intermediates in reversible reaction steps.
In-Situ IR/Raman SpectroscopyReal-time changes in functional groupsObserving the conversion of reactants to products through intermediates.

Computational chemistry provides a powerful complementary approach to experimental studies by allowing for the in-silico investigation of reaction pathways, intermediates, and transition states that may be difficult or impossible to observe directly.

Density Functional Theory (DFT) is a widely used method to model the electronic structure and geometry of molecules. DFT calculations can be employed to:

Map Potential Energy Surfaces : By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction can be constructed. This helps in identifying the most plausible reaction mechanism.

Characterize Stationary Points : Geometries of intermediates and transition states can be optimized, and vibrational frequency analysis can confirm their nature (a minimum on the potential energy surface for an intermediate, and a single imaginary frequency for a transition state).

Predict Spectroscopic Properties : Calculated NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra of postulated intermediates can be compared with experimental data for validation.

For instance, in the synthesis of pyrimidine nucleosides, DFT calculations have been used to explore different mechanistic possibilities, such as [4+2] cycloadditions versus transacylation pathways. nih.govacs.org These studies revealed that a transacylation mechanism involving three distinct transition states and two intermediates was energetically more favorable. nih.govacs.org The calculated free energy barriers for these steps were found to be thermally accessible. nih.govacs.org

Similarly, DFT has been used to investigate the mechanism of SNAr reactions on the pyrimidine ring, highlighting the role of a stabilized Meisenheimer-Jackson complex as an intermediate. researchgate.net Such calculations can elucidate the rate-determining step of the reaction. researchgate.net

The following table outlines the application of various computational methods in the mechanistic investigation of reactions involving pyrimidine derivatives.

Computational MethodPurposeExample Application
Density Functional Theory (DFT)Geometry optimization, energy calculations, transition state searchingDetermining the energy profile for the formation of this compound and identifying the rate-limiting step. researchgate.netnih.govacs.org
Ab Initio MethodsHigh-accuracy energy calculationsRefining the energies of key transition states for more accurate kinetic predictions.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling reactions in complex environments (e.g., with explicit solvent or in an enzyme active site)Investigating the role of solvent molecules in stabilizing charged intermediates.
Molecular Dynamics (MD)Simulating the time evolution of the systemExploring the conformational flexibility of intermediates and their interactions with the surrounding medium.

The synergy between these advanced spectroscopic and computational methods is crucial for a comprehensive understanding of the intricate mechanistic details of chemical reactions involving this compound.

Computational and Theoretical Studies of 2 Amino 3 Pyrimidin 2 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for predicting the electronic properties and chemical behavior of molecules. These methods allow for the detailed investigation of orbital energies, charge distributions, and reactive sites, providing a microscopic understanding of a compound's nature.

Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it a widely used tool for studying medium to large-sized molecules. For a molecule like 2-Amino-3-(pyrimidin-2-yl)propan-1-ol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate various electronic properties. These calculations are foundational for understanding the molecule's stability, spectroscopic signatures, and reactivity. DFT is also used to derive key parameters such as orbital energies, electrostatic potential, and Fukui functions, which are discussed in subsequent sections.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, methods like CCSD(T) are often considered the "gold standard" for calculating energies and geometries. For a flexible molecule like this compound, ab initio calculations would be crucial for accurately determining the relative energies of different conformers and the energy barriers for their interconversion, providing a detailed map of the potential energy surface.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap generally indicates a more reactive molecule.

For the pyrimidine (B1678525) moiety, which is the core of the target molecule, DFT calculations on related pyrimidine derivatives provide insight into these frontier orbitals. The HOMO is typically localized on the pyrimidine ring, while the distribution of the LUMO can vary depending on the substituents.

Table 1: Illustrative Frontier Orbital Energies for a Pyrimidine Derivative (Pyrazino[2,3-d]pyrimidine) calculated at the B3LYP/6-311G level.

ParameterEnergy (eV)
EHOMO-6.91
ELUMO-2.35
Energy Gap (ΔE)4.56

Data is for illustrative purposes and is based on calculations for Pyrazino[2,3-d]pyrimidine derpharmachemica.com.

From these energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These parameters provide a quantitative measure of the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, poor in electrons, and are susceptible to nucleophilic attack.

Green Regions: Indicate neutral electrostatic potential.

For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, making them primary sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, marking them as sites for nucleophilic interaction.

Fukui Functions The Fukui function, ƒ(r), is a local reactivity descriptor derived from DFT that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. Condensed Fukui functions (ƒk) simplify this by providing values for each atom in the molecule, allowing for the precise identification of reactive sites.

ƒk+ : For nucleophilic attack (measures reactivity upon adding an electron). The atom with the highest ƒk+ value is the most likely site for nucleophilic attack.

ƒk- : For electrophilic attack (measures reactivity upon removing an electron). The atom with the highest ƒk- value is the most likely site for electrophilic attack.

ƒk0 : For radical attack.

The following table presents illustrative Fukui function indices for the atoms of pyrazino[2,3-d]pyrimidine, a related heterocyclic system, demonstrating how these values pinpoint reactive centers.

Table 2: Illustrative Condensed Fukui Function Indices for Pyrazino[2,3-d]pyrimidine.

Atomƒk+ (Nucleophilic Attack)ƒk- (Electrophilic Attack)
C20.1250.031
N30.0520.088
C4a0.1190.025
N50.0480.161
C60.1310.062
N80.0410.201

Data is for illustrative purposes and is based on calculations for Pyrazino[2,3-d]pyrimidine derpharmachemica.com. Numbering may not correspond to the target molecule.

In this example, the N8 atom shows the highest ƒk- value, indicating it is the most susceptible site for an electrophilic attack. The C6 atom has the highest ƒk+ value, marking it as the most probable site for a nucleophilic attack.

Conformational Analysis and Energy Landscapes

The flexibility of the propanol (B110389) side chain in this compound allows it to adopt multiple three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers that separate them.

Rotation around the single bonds (C-C and C-N) in the propanolamine (B44665) side chain gives rise to different rotational isomers (rotamers). The relative stability of these conformers is determined by a combination of factors, including steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions.

For amino alcohols like the side chain of the target molecule, intramolecular hydrogen bonding between the hydroxyl (-OH) group and the amino (-NH2) group plays a crucial role in stabilizing certain conformations. researchgate.net Theoretical studies on related molecules like 3-aminopropanol show that conformers allowing for an O-H···N hydrogen bond are significantly lower in energy. researchgate.net

The energy landscape can be mapped by systematically rotating the key dihedral angles and calculating the energy at each point. This allows for the identification of energy minima (stable conformers) and transition states (energy maxima, or rotational barriers).

Table 3: Illustrative Relative Energies of Conformers for an Aminopropanol (B1366323) Analogue.

ConformerKey InteractionRelative Energy (kcal/mol)Stability
Conformer AO-H···N Intramolecular H-bond0.00Most Stable
Conformer BGauche (No H-bond)1.5 - 2.5Less Stable
Conformer CAnti (No H-bond)2.0 - 3.5Less Stable

This data is illustrative, based on general principles and findings for molecules like 2-aminoethanol and 3-aminopropanol, and does not represent specific calculated values for this compound.

Steric effects, such as repulsive interactions between bulky groups, will also influence the conformational preferences. In this compound, steric hindrance between the pyrimidine ring and the hydroxyl group would destabilize certain rotational isomers, favoring conformations where these groups are positioned further apart. A detailed computational scan of the potential energy surface would be required to fully characterize the complex interplay of these effects.

Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The three-dimensional structure and stability of this compound are significantly influenced by a network of intramolecular non-covalent interactions. Chief among these is hydrogen bonding, which can occur between the hydroxyl (-OH) group, the amino (-NH2) group, and the nitrogen atoms of the pyrimidine ring.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in identifying and characterizing these interactions. By calculating the potential energy surface of the molecule, various stable conformers can be identified, each distinguished by unique intramolecular hydrogen bonds. For instance, a common motif involves the formation of a hydrogen bond between the hydroxyl hydrogen and one of the pyrimidine nitrogen atoms, or between the hydroxyl hydrogen and the amino nitrogen. The strength and geometry of these bonds are critical determinants of the molecule's preferred conformation.

Table 1: Calculated Properties of Key Intramolecular Hydrogen Bonds in a Predicted Low-Energy Conformer of this compound

Interacting Atoms (Donor-H···Acceptor)Bond Length (Å)Bond Angle (°)Interaction Energy (kcal/mol)
O-H···N(pyrimidine)1.98165-4.2
N-H···O2.15150-2.8
C-H···N(pyrimidine)2.75135-0.9

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from computational studies. Actual values would be derived from specific quantum chemical calculations.

Molecular Modeling and Dynamics Simulations

To understand the behavior of this compound in a more realistic, dynamic context, molecular modeling and dynamics simulations are employed. These methods allow for the exploration of the molecule's conformational space and its interactions with its environment over time.

Simulation of Interactions with Hypothetical Molecular Systems

Molecular dynamics (MD) simulations can be used to model the interaction of this compound with hypothetical biological targets, such as the active site of an enzyme or a receptor binding pocket. In these simulations, the molecule is placed in a simulated environment (e.g., a box of water molecules) along with the target molecule, and their movements are calculated over time based on a force field that describes the interatomic forces.

These simulations can reveal key information about the binding mode of the molecule, including the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. By analyzing the trajectory of the simulation, researchers can identify the most stable binding poses and calculate the binding free energy, providing a theoretical estimation of the molecule's affinity for the target.

Conformational Dynamics and Stability Assessment

MD simulations are also invaluable for assessing the conformational dynamics and stability of this compound itself. By simulating the molecule in a solvent, such as water, it is possible to observe how its conformation changes over time due to thermal fluctuations and interactions with the solvent molecules.

Analysis of the simulation trajectory can reveal the relative populations of different conformers, the energy barriers for interconversion between them, and the flexibility of different parts of the molecule. This information is crucial for understanding how the molecule's shape and properties might change in different environments, which has important implications for its biological activity and physicochemical properties.

Theoretical Structure-Reactivity and Structure-Interaction Relationship Studies

Theoretical studies can elucidate the relationship between the molecular structure of this compound and its potential reactivity and interactions. Quantum chemical calculations can provide a wealth of information about the molecule's electronic structure, which is fundamental to its chemical behavior.

For example, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can identify the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. This information is critical for predicting the molecule's reactivity in various chemical reactions.

Furthermore, the calculation of the electrostatic potential surface can reveal the distribution of charge within the molecule, highlighting regions that are electron-rich (negatively charged) and electron-poor (positively charged). This is essential for understanding and predicting how the molecule will interact with other molecules through electrostatic interactions, including hydrogen bonding and dipole-dipole interactions. By correlating these calculated electronic properties with the molecule's three-dimensional structure, a comprehensive structure-reactivity and structure-interaction relationship can be established.

Reactions at the Amino Group

The primary amino group in this compound is a key site for functionalization, allowing for the introduction of a wide variety of substituents through several classical reactions.

Acylation: The primary amino group can be readily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amide derivatives. This reaction is fundamental for modifying the electronic and steric properties of the amino group.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. These derivatives are known to be important pharmacophores in medicinal chemistry.

Carbamoylation: The reaction with isocyanates or carbamoyl (B1232498) chlorides produces urea (B33335) or carbamate (B1207046) derivatives, respectively. These modifications are often used to introduce hydrogen-bonding motifs and enhance binding to biological targets.

Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, leading to mixtures of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts).

Reductive Amination: A more controlled and widely used method for alkylation is reductive amination (also known as reductive alkylation). wikipedia.org This process involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine or Schiff base, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method avoids the issue of over-alkylation and allows for the introduction of a diverse range of alkyl groups. masterorganicchemistry.com

Table 3: Comparison of Amino Group Alkylation Methods

MethodReagentsControl/SelectivityByproducts
Direct Alkylation Alkyl HalidesLow; often leads to over-alkylationMixture of secondary, tertiary amines, and quaternary salts
Reductive Amination Aldehyde/Ketone + Reducing AgentHigh; controlled mono- or di-alkylationMinimal byproducts

The reaction of the primary amino group of this compound with aldehydes or ketones under acid or base catalysis yields imines, commonly known as Schiff bases. jocpr.commasterorganicchemistry.com This condensation reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the characteristic C=N double bond of the imine. unizin.orglibretexts.org

The formation is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. masterorganicchemistry.comlibretexts.org Schiff bases are versatile intermediates in organic synthesis and can be readily reduced to secondary amines (as in reductive amination) or hydrolyzed back to the parent amine and carbonyl compound. masterorganicchemistry.com The diverse range of available aldehydes and ketones allows for the synthesis of a vast library of Schiff base derivatives with varied steric and electronic properties. jocpr.com

An exploration into the chemical reactivity of this compound reveals a scaffold ripe for diverse chemical modifications. The strategic derivatization and functionalization of this compound are pivotal for developing new chemical entities with potential applications in medicinal chemistry and material science. The presence of a primary amine, a primary hydroxyl group, and a pyrimidine ring offers multiple avenues for structural alteration. This article focuses on the transformations of the hydroxyl group, cyclization reactions incorporating the core structure, and the synthesis of analogue libraries.

Advanced Analytical Methodologies for the Structural Elucidation and Purity Assessment of 2 Amino 3 Pyrimidin 2 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms in a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons. For 2-Amino-3-(pyrimidin-2-yl)propan-1-ol, the spectrum is expected to show characteristic signals for the pyrimidine (B1678525) ring protons and the aliphatic chain protons. The pyrimidine ring typically displays a doublet for the H4 and H6 protons and a triplet for the H5 proton. The aliphatic backbone protons (H1, H2, and H3) would appear as complex multiplets due to diastereotopicity and spin-spin coupling. The protons of the primary amine (-NH₂) and hydroxyl (-OH) groups often appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show three distinct signals for the pyrimidine ring carbons (C2, C4/C6, and C5) and three signals for the propanol (B110389) backbone (C1, C2, and C3). The chemical shifts are indicative of the carbon's hybridization and electronic environment; for instance, the pyrimidine carbons resonate at significantly higher chemical shifts (downfield) compared to the sp³-hybridized aliphatic carbons.

¹⁵N NMR Spectroscopy : Nitrogen-15 NMR, while less sensitive, provides direct insight into the electronic environment of the nitrogen atoms. huji.ac.il The spectrum would display three signals corresponding to the two pyrimidine nitrogens (N1, N3) and the primary amine nitrogen. Primary aliphatic amines typically resonate in the range of 0 to 60 ppm. science-and-fun.de The pyrimidine-like nitrogens are expected to be significantly deshielded, appearing at much higher chemical shifts, generally in the 245 to 520 ppm range. huji.ac.ilscience-and-fun.de

Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (δ) for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹⁵N Chemical Shift (ppm)
1-CH₂OH~3.6 - 3.8 (m)~65-
2-CH(NH₂)~3.3 - 3.5 (m)~54-
3-CH₂-Pyr~3.0 - 3.2 (m)~40-
Amine-NH₂Broad, ~1.5 - 2.5-~35
Hydroxyl-OHBroad, ~2.0 - 3.0--
Ring C2'Pyr-C-~168-
Ring C4'/C6'Pyr-CH~8.7 (d)~157-
Ring C5'Pyr-CH~7.3 (t)~120-
Ring N1'/N3'Pyr-N--~300

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H4'/H5' and H5'/H6' on the pyrimidine ring, and along the aliphatic chain between H1/H2 and H2/H3, confirming the propanol backbone.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at ~8.7 ppm would correlate to the carbon signal at ~157 ppm, assigning them to C4'/C6' and H4'/H6' respectively.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for connecting different fragments of the molecule. A key correlation would be between the H3 methylene (B1212753) protons (~3.0-3.2 ppm) and the C2' and C4'/C6' carbons of the pyrimidine ring, definitively establishing the connection between the aliphatic chain and the heterocycle.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For example, NOESY could show through-space correlations between the H3 protons of the side chain and the H4'/H6' protons of the pyrimidine ring, helping to define the preferred orientation of the side chain relative to the ring.

Table 2: Key Expected 2D NMR Correlations

ExperimentCorrelating NucleiStructural Information Confirmed
COSYH1 ↔ H2 ↔ H3Connectivity of the propanol backbone
COSYH4'/H6' ↔ H5'Connectivity of pyrimidine ring protons
HSQCH1 ↔ C1; H2 ↔ C2; H3 ↔ C3Direct H-C attachments in the side chain
HSQCH4'/H6' ↔ C4'/C6'; H5' ↔ C5'Direct H-C attachments in the pyrimidine ring
HMBCH3 ↔ C2', C4'Link between the aliphatic chain and pyrimidine ring
HMBCH1 ↔ C2Connectivity within the amino alcohol moiety
NOESYH3 ↔ H4'Spatial proximity and conformation of side chain

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information through fragmentation analysis.

HRMS measures m/z values with very high accuracy (typically to four or more decimal places). libretexts.orglibretexts.org This precision allows for the determination of the elemental composition of the molecule, as the exact mass of an ion is unique to its specific atomic makeup. libretexts.orgmissouri.eduresearchgate.net For this compound, with the molecular formula C₇H₁₁N₃O, the calculated monoisotopic mass of the protonated molecule [M+H]⁺ would be used to confirm the elemental formula, distinguishing it from other potential formulas with the same nominal mass.

Molecular Formula : C₇H₁₁N₃O

Exact Mass of Neutral Molecule : 153.09021 Da

Calculated Exact Mass of [M+H]⁺ : 154.09799 Da

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. nih.gov For this compound, key fragmentation pathways would include:

Loss of Water (-18 Da) : A common fragmentation for alcohols, leading to an ion at m/z 136.09. libretexts.org

Loss of Ammonia (B1221849) (-17 Da) : Characteristic of primary amines, resulting in an ion at m/z 137.08. libretexts.orglibretexts.org

Alpha-Cleavage : Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom. libretexts.org Cleavage between C1 and C2 would lead to the loss of CH₂OH (31 Da), yielding an ion at m/z 123.08. Cleavage between C2 and C3 would result in an ion corresponding to [CH(NH₂)CH₂OH+H]⁺ at m/z 61.07.

Cleavage of the Pyrimidine Ring : Fragmentation of the heterocyclic ring can lead to characteristic losses, such as the loss of HCN (27 Da). nih.gov

Table 3: Predicted MS/MS Fragmentation of [C₇H₁₁N₃O+H]⁺

Predicted m/zProposed Fragment IonNeutral LossPlausible Origin
154.10[M+H]⁺-Protonated Molecular Ion
137.08[M+H-NH₃]⁺NH₃ (17.02 Da)Loss of ammonia from the primary amine
136.09[M+H-H₂O]⁺H₂O (18.01 Da)Dehydration of the primary alcohol
123.08[M+H-CH₂OH]⁺CH₂OH (31.02 Da)Alpha-cleavage between C1 and C2
95.05[C₅H₅N₂]⁺C₂H₆NO (60.04 Da)Cleavage of the C2-C3 bond (pyrimidin-2-yl-methyl cation)
79.04[C₄H₃N₂]⁺-Fragment of the pyrimidine ring

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum provides a "fingerprint" of the molecule's functional groups. Key absorptions for this compound would include a broad band for the O-H stretch of the alcohol, two sharp peaks for the symmetric and asymmetric N-H stretching of the primary amine, and characteristic peaks for C-O, C-N, and pyrimidine ring vibrations. wpmucdn.comdummies.comwikieducator.org

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Raman is particularly useful for identifying vibrations of non-polar bonds and aromatic rings. The pyrimidine ring breathing and stretching modes are often strong in the Raman spectrum. nih.govacs.org

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
Alcohol (-OH)O-H stretch3200-35503200-3550Broad, Strong (IR); Weak (Raman)
Primary Amine (-NH₂)N-H asymmetric stretch~3350~3350Medium, Sharp
Primary Amine (-NH₂)N-H symmetric stretch~3280~3280Medium, Sharp
Aliphatic C-HC-H stretch2850-29602850-2960Medium-Strong
Primary Amine (-NH₂)N-H bend (scissoring)1580-16501580-1650Medium
Pyrimidine RingC=N, C=C stretch1450-16001450-1600Strong
Alcohol (C-O)C-O stretch1000-12601000-1260Strong (IR)
Amine (C-N)C-N stretch1020-12501020-1250Medium-Weak
Pyrimidine RingRing Breathing-~740Strong (Raman)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The pyrimidine ring in this compound serves as the primary chromophore. The absorption of UV radiation by the pyrimidine moiety excites electrons from lower to higher energy orbitals, providing information about its electronic structure.

The UV spectrum of pyrimidine derivatives is typically characterized by multiple absorption bands corresponding to different electronic transitions. nih.gov The primary transitions observed are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). The π → π* transitions are generally of high intensity and occur at lower wavelengths, while the n → π* transitions, involving the lone pair electrons on the nitrogen atoms, are of lower intensity and appear at longer wavelengths. nih.gov For pyrimidine itself, these transitions result in strong absorption peaks. nih.govwikipedia.org The presence of substituents on the ring can cause a shift in the absorption maxima (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

For this compound, the UV spectrum in a suitable solvent like methanol (B129727) or acetonitrile (B52724) would be expected to show strong absorption bands characteristic of the substituted pyrimidine ring. A developed UV-Vis spectrophotometric method for a different substituted pyrimidine derivative identified a λmax at 275 nm, which was used for its quantification. wikipedia.org Similarly, analysis of pyrimidine bases in DNA often utilizes wavelengths in the 254-300 nm range. researchgate.netresearchgate.net Therefore, a wavelength in this region would likely be selected for the quantitative analysis of this compound.

Table 1: Typical UV Absorption Data for Pyrimidine-Based Compounds.
Compound ClassTypical λmax (nm)Electronic TransitionReference
Substituted Pyrimidines~205 nmπ → π nih.gov
Substituted Pyrimidines~275 nmn → π / π → π wikipedia.org
Pyrimidine Dimers in DNA~254 nmπ → π researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net This technique provides unequivocal proof of a molecule's connectivity, conformation, and, crucially for chiral molecules like this compound, its absolute stereochemistry.

The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. researchgate.net This crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a unique pattern of reflections, whose intensities and positions are meticulously recorded. researchgate.net By analyzing this diffraction pattern, a three-dimensional map of the electron density within the crystal's unit cell can be generated. This map is then interpreted to determine the precise position of each atom, revealing intramolecular details such as bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray analysis would confirm the pyrimidine ring structure, the propanol side chain, and the relative positions of the amino and hydroxyl groups. Most importantly, for an enantiomerically pure sample, the analysis can determine the absolute configuration (R or S) at the chiral center without ambiguity, often through the use of anomalous dispersion effects. This establishes the absolute stereochemistry of the molecule in the solid state. The resulting crystallographic data provides a foundational reference for the compound's structure. While specific crystal data for the title compound is not publicly available, analysis of other pyrimidine derivatives reveals the type of information that is obtained. nih.gov

Table 2: Example of Single-Crystal X-ray Diffraction Data for a Pyrimidine Derivative.
ParameterExample Value
Chemical FormulaC10H7N3O4
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 7.5 Å, b = 10.2 Å, c = 13.1 Å, β = 98.5°
Volume990 Å3
Z (Molecules per unit cell)4
Note: Data is representative for a pyrimidine derivative and not specific to this compound. nih.gov

Chromatographic Techniques for Purity Profiling and Separation

Chromatography is an essential tool for assessing the purity of chemical compounds and for separating components of a mixture. For this compound, various chromatographic methods are employed to determine chemical purity and enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of non-volatile or thermally sensitive compounds. Given that this compound is an amino alcohol, reversed-phase HPLC (RP-HPLC) is a well-suited method. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

The separation is typically achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively elute impurities with different polarities. A common mobile phase system consists of an aqueous component (often containing a buffer like phosphate (B84403) or an ion-pairing agent like trifluoroacetic acid, TFA) and an organic modifier, such as acetonitrile (MeCN). nih.govsigmaaldrich.com Detection is commonly performed using a UV detector set to a wavelength where the pyrimidine ring absorbs strongly, for instance, around 230-275 nm. wikipedia.orgnih.gov While some amino alcohols require derivatization to be detectable by UV, the pyrimidine ring in the target compound serves as a sufficient chromophore. sigmaaldrich.com

Table 3: Typical RP-HPLC Method Parameters for Analysis of Amino Alcohols.
ParameterTypical Condition
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase BAcetonitrile (MeCN)
GradientLinear gradient from 5% to 95% B over 20-30 min
Flow Rate1.0 mL/min
DetectionUV at 230 nm or 275 nm
Note: Conditions are generalized based on methods for similar compounds. nih.govsigmaaldrich.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, direct analysis of this compound by GC is challenging. The presence of polar functional groups—the primary amine (-NH₂) and the primary alcohol (-OH)—results in low volatility and a high boiling point. These groups can also interact undesirably with the stationary phase, leading to poor peak shape and tailing. nist.gov

To overcome these limitations, derivatization is necessary. sigmaaldrich.commdpi.com This process involves chemically modifying the polar functional groups to create a more volatile and thermally stable derivative. Common derivatization methods for amines and alcohols include silylation and acylation. researchgate.net Silylation replaces the active hydrogens on the amine and alcohol groups with a trimethylsilyl (B98337) (TMS) group, while acylation introduces an acyl group (e.g., trifluoroacetyl). researchgate.net Once derivatized, the compound can be readily analyzed on a standard nonpolar capillary GC column with flame ionization (FID) or mass spectrometry (MS) detection.

Table 4: Common Derivatization Reagents for GC Analysis of Amines and Alcohols.
Derivatization MethodReagentTarget Functional Group(s)
SilylationBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)-OH, -NH₂
SilylationMSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)-OH, -NH₂
AcylationTFAA (Trifluoroacetic anhydride)-OH, -NH₂
AcylationPFPA (Pentafluoropropionic anhydride)-OH, -NH₂
Note: Reagents selected based on general applicability to amino alcohols. researchgate.net

Since this compound is a chiral compound, determining its enantiomeric purity or enantiomeric excess (e.e.) is critical. Chiral chromatography, using either HPLC or GC, is the standard method for this analysis. Two primary strategies are employed: indirect and direct separation.

The indirect method involves derivatizing the racemic or enantiomerically enriched amino alcohol with a chiral derivatizing agent (CDA). This reaction creates a pair of diastereomers, which have different physical properties and can be separated on a standard achiral column (like a C18 HPLC column). nih.gov The relative peak areas of the two diastereomers correspond to the ratio of the original enantiomers.

The direct method is often preferred for its simplicity and involves the use of a chiral stationary phase (CSP). These phases are designed to interact differently with the two enantiomers, leading to different retention times and thus separation. A variety of CSPs based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), or Pirkle-type phases are available for the separation of amino alcohols. Chiral GC can also be performed directly on specialized CSPs, though derivatization of the analyte may still be required to improve its chromatographic properties.

Table 5: Comparison of Chiral Separation Strategies.
StrategyPrincipleAdvantagesDisadvantages
Indirect Separation (Chiral Derivatization)Forms diastereomers, separated on achiral column.Uses standard, less expensive columns; can enhance detectability.Requires pure chiral derivatizing agent; potential for kinetic resolution errors; extra reaction step.
Direct Separation (Chiral Stationary Phase)Enantiomers interact differently with the CSP.No derivatization required (sometimes); direct measurement of e.e.; faster method development.CSPs are more expensive; finding a suitable CSP can be trial-and-error.

Table of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Methanol
Trifluoroacetic acid (TFA)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Trifluoroacetic anhydride (B1165640) (TFAA)
Pentafluoropropionic anhydride (PFPA)

Advanced Applications of 2 Amino 3 Pyrimidin 2 Yl Propan 1 Ol in Specialized Chemical Systems

A Potent Chiral Ligand and Auxiliary in the Realm of Asymmetric Catalysis

The inherent chirality and the presence of multiple coordination sites (the amino, hydroxyl, and pyrimidine (B1678525) nitrogen atoms) in 2-Amino-3-(pyrimidin-2-yl)propan-1-ol make it an exemplary candidate for the development of chiral ligands and auxiliaries. These are instrumental in asymmetric catalysis, a field dedicated to the stereoselective synthesis of chiral molecules.

Crafting Chirality: Design and Synthesis of Chiral Metal Complexes

The synthesis of chiral metal complexes is a cornerstone of asymmetric catalysis. The design of these complexes often involves the coordination of a chiral organic molecule, or ligand, to a central metal atom. The ligand, in this case, derived from this compound, imparts its chirality to the metallic center, creating a chiral environment that can influence the stereochemical outcome of a chemical reaction.

The pyrimidine ring, along with the amino and hydroxyl groups, can act as a multidentate ligand, binding to a variety of transition metals such as ruthenium, rhodium, iridium, and palladium. The synthesis of these complexes typically involves the reaction of a salt of the desired metal with the chiral amino alcohol ligand under controlled conditions. The resulting metal complexes can be fine-tuned by modifying the substituents on the pyrimidine ring or by derivatizing the amino or hydroxyl groups, thereby altering their steric and electronic properties to optimize catalytic activity and selectivity.

Driving Enantioselectivity: Catalytic Performance in Organic Transformations

Chiral metal complexes derived from this compound are anticipated to be effective catalysts for a range of enantioselective organic transformations. These reactions are crucial in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its specific stereoisomer.

One of the most significant applications of such catalysts is in asymmetric hydrogenation and transfer hydrogenation reactions. For instance, in the reduction of prochiral ketones or imines, the chiral catalyst facilitates the addition of hydrogen from one specific face of the substrate, leading to the preferential formation of one enantiomer of the corresponding alcohol or amine. The pyrimidine nitrogen, in concert with the amino and hydroxyl groups, plays a crucial role in coordinating the substrate and the metal center, thereby directing the stereochemical pathway of the reaction.

Below is a representative table illustrating the potential catalytic performance of a hypothetical metal complex of this compound in an asymmetric transfer hydrogenation reaction.

EntrySubstrateCatalyst Loading (mol%)SolventConversion (%)Enantiomeric Excess (ee, %)
1Acetophenone1Isopropanol>9995 (R)
21-Tetralone1Isopropanol9892 (S)
3Propiophenone1Isopropanol>9997 (R)
42-Chloroacetophenone1Isopropanol9590 (R)

This data is illustrative and based on the expected performance of analogous chiral amino alcohol ligands.

Enhancing Reusability: Catalyst Immobilization and Heterogenization Strategies

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. To address this, immobilization and heterogenization strategies are employed. These techniques involve anchoring the homogeneous catalyst onto a solid support, rendering it a heterogeneous catalyst that can be easily filtered and reused.

For catalysts derived from this compound, the hydroxyl group provides a convenient handle for immobilization. It can be covalently attached to various solid supports, including silica, polymers, or magnetic nanoparticles. For example, the ligand can be functionalized onto a polymer backbone before the metal is introduced, or the pre-formed metal complex can be attached to the support. These heterogenized catalysts not only facilitate easier separation but can also exhibit enhanced stability and longevity compared to their homogeneous counterparts, making the catalytic process more economically viable and environmentally friendly.

Building Blocks for the Future: Integration into Advanced Materials and Polymers

The unique chemical functionalities of this compound also position it as a valuable precursor for the synthesis of advanced materials and polymers with tailored properties.

From Molecule to Macromolecule: A Precursor for Functional Monomers and Polymers

The presence of a polymerizable group or the potential to introduce one makes this compound an attractive starting material for functional monomers. For instance, the hydroxyl group can be esterified with acrylic or methacrylic acid to produce a vinyl monomer. The subsequent polymerization of this monomer can lead to the formation of chiral polymers.

These polymers, bearing the chiral pyrimidine-containing side chain, can have a wide array of applications. They can be used as chiral stationary phases in chromatography for the separation of enantiomers, as components in chiral sensors, or as polymeric catalysts themselves. The pyrimidine unit within the polymer structure can also impart specific properties such as thermal stability or the ability to engage in hydrogen bonding and π-π stacking interactions.

Engineering Porous Materials: Components in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials are renowned for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.

This compound, with its multiple coordination sites, can serve as a versatile ligand for the construction of novel coordination polymers and MOFs. The pyrimidine ring, amino group, and hydroxyl group can all participate in coordinating to metal centers, leading to the formation of one-, two-, or three-dimensional networks. The inherent chirality of the ligand can be transferred to the resulting framework, creating chiral porous materials. These chiral MOFs are of particular interest for enantioselective separations and as platforms for asymmetric catalysis.

The following table summarizes the potential role of this compound in these advanced materials.

Material TypeRole of this compoundPotential Application
Functional PolymersPrecursor for chiral monomerChiral stationary phases, chiral sensors
Coordination PolymersChiral linking ligandEnantioselective separation, catalysis
Metal-Organic FrameworksChiral building blockGas storage, asymmetric catalysis

Development of Chemoresponsive or Smart Materials

There is no available research describing the incorporation of this compound into chemoresponsive or smart materials. Scientific literature does not detail its use as a monomer or functional component in polymers that respond to external stimuli such as pH, temperature, or light.

Utilization in Supramolecular Chemistry

Host-Guest Interactions with Macrocyclic Receptors

No studies have been found that investigate the host-guest interactions between this compound and macrocyclic receptors like cyclodextrins, calixarenes, or crown ethers. Consequently, there is no data on the formation of inclusion complexes or the thermodynamics and kinetics of such interactions.

Self-Assembly Processes and Molecular Recognition Phenomena

Information regarding the self-assembly of this compound or its derivatives into ordered supramolecular structures is absent from the available literature. There are no documented studies on its role in molecular recognition phenomena, which would involve specific non-covalent interactions with other molecules.

Development of Chemosensors for Specific Analyte Detection (Non-Biological)

Design Principles for Selectivity and Sensitivity

There is no literature available on the design and synthesis of chemosensors based on this compound for the detection of non-biological analytes. As such, the principles guiding the selectivity and sensitivity of any such potential sensor are not established.

Mechanism of Analyte Binding and Signal Transduction

Without any documented chemosensors based on this compound, there is no information on the mechanisms of analyte binding or the methods of signal transduction (e.g., fluorescence, colorimetry) that would be employed for detection.

Future Directions and Emerging Research Avenues for 2 Amino 3 Pyrimidin 2 Yl Propan 1 Ol Research

Application of Artificial Intelligence and Machine Learning in Synthetic Route Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis. These technologies can significantly accelerate the discovery and optimization of synthetic pathways for molecules like 2-Amino-3-(pyrimidin-2-yl)propan-1-ol.

Key Applications:

Retrosynthetic Analysis: AI platforms, such as IBM's RXN for Chemistry, utilize deep learning models trained on vast datasets of chemical reactions to propose viable synthetic routes, potentially reducing planning time from days to minutes. preprints.org

Reaction Condition Optimization: Machine learning algorithms, including Bayesian optimization, can predict optimal reaction conditions (e.g., reagents, solvents, temperature) to maximize yield and minimize byproducts. This has been shown to reduce the number of required experiments by as much as 85%. preprints.org

Green Chemistry: AI can contribute to more sustainable chemical manufacturing by identifying greener solvents and catalysts and by optimizing reactions to minimize waste. preprints.org

For a novel or less-studied compound like this compound, AI could rapidly generate and evaluate numerous potential synthetic strategies, identifying the most efficient and cost-effective methods for its production.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Future research will likely focus on uncovering new chemical reactions and transformations involving this compound and its derivatives. The unique combination of an amino group, a hydroxyl group, and a pyrimidine (B1678525) ring offers a rich landscape for chemical exploration.

Potential Research Areas:

Catalytic Functionalization: Investigating novel catalytic methods to selectively modify the pyrimidine ring or the propanol (B110389) backbone could lead to a diverse library of new compounds with unique properties.

Unconventional Reaction Media: Exploring reactions in non-traditional solvents or under solvent-free conditions could lead to more environmentally friendly and efficient synthetic processes.

Photocatalysis and Electrochemistry: The use of light or electricity to drive chemical reactions can enable transformations that are difficult to achieve through traditional thermal methods, opening up new avenues for the derivatization of this compound.

Expansion into Niche Chemical Technologies

The structural motifs present in this compound suggest its potential utility in various niche chemical technologies.

TechnologyPotential Application of this compound Derivatives
Photo-Switchable Materials The pyrimidine core could potentially be incorporated into larger molecular systems that change their properties upon exposure to light. This could be relevant for applications in optical data storage, molecular switches, and smart materials.
Advanced Solvents Aminopropanol (B1366323) derivatives, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), have been investigated for their use in CO2 capture. rsc.org The specific properties of this compound could be explored for similar applications or as a component in novel solvent systems with tailored properties.
Phase Change Materials (PCMs) Similar aminopropanol compounds like 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD) are studied for their potential in thermal energy storage due to their solid-solid phase transitions. mdpi.com Derivatives of this compound could be synthesized and evaluated for their thermal properties and potential use as PCMs.

Interdisciplinary Research Collaborations for Material Science Innovations

The development of novel materials often requires collaboration between chemists, physicists, engineers, and material scientists. Future research on this compound would benefit significantly from such interdisciplinary approaches.

Potential Collaborative Areas:

Polymer Chemistry: The amino and hydroxyl functional groups make this compound a potential monomer or cross-linking agent for the synthesis of novel polymers with unique thermal, mechanical, or electronic properties.

Crystal Engineering: By modifying the structure of this compound, researchers could design new crystalline materials with specific packing arrangements, leading to desirable properties for applications in electronics or nonlinear optics.

Pharmaceutical Sciences: While outside the direct scope of this article, the pyrimidine moiety is a common feature in many biologically active molecules. researchgate.net Collaboration with medicinal chemists could uncover potential applications for derivatives of this compound.

Q & A

Q. What are the established synthetic routes for 2-Amino-3-(pyrimidin-2-yl)propan-1-ol?

The compound can be synthesized via reduction of its corresponding amino acid derivative. For example, lithium aluminum hydride (LiAlH₄) is commonly used to reduce carboxylic acids or esters to alcohols. A protocol similar to the synthesis of L-Tryptophanol [(S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol] involves reacting a precursor (e.g., a pyrimidine-containing amino acid) with LiAlH₄ in anhydrous conditions, followed by purification via column chromatography . Alternative routes may include reductive amination or nucleophilic substitution on pyrimidine derivatives.

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the pyrimidine ring protons (δ 8.5–9.0 ppm) and alcohol/amine functionalities.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N–H/O–H stretch) and ~1600 cm⁻¹ (pyrimidine C=N/C=C stretches). Comparative analysis with analogs, such as (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol, highlights the importance of coupling spectroscopy with computational tools (e.g., PubChem data) for unambiguous identification .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis?

To control stereochemistry:

  • Use chiral catalysts (e.g., asymmetric hydrogenation) or enantiomerically pure starting materials.
  • Monitor optical rotation or employ chiral HPLC, as demonstrated in studies on (S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide .
  • For diastereomers, fractional crystallization or diastereoselective reactions may be applied, referencing methods from 17-demethoxygeldanamycin derivative syntheses .

Q. How should researchers address contradictions in spectroscopic or chromatographic data?

Conflicting data may arise from impurities or tautomeric equilibria in the pyrimidine ring. Strategies include:

  • X-ray Crystallography : Definitive structural confirmation, as used for similar amino alcohols .
  • Dynamic NMR : To detect tautomerization or conformational changes.
  • Computational Modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Q. What role does this compound play in synthesizing bioactive molecules?

Amino alcohols are key intermediates in drug development. For example, this compound could serve as a building block for kinase inhibitors or antimicrobial agents. A methodology analogous to the coupling of amino alcohols with geldanamycin (via esterification/amidation) highlights its utility in generating hybrid molecules with enhanced bioactivity .

Methodological Considerations

Q. What purification techniques are optimal for this compound?

  • Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol.
  • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) for high-purity crystals.
  • Ion-Exchange Resins : To separate amine-containing byproducts, as noted in pyrimidine derivative purifications .

Q. How can researchers evaluate the compound’s stability under experimental conditions?

  • Accelerated Stability Studies : Expose the compound to heat, light, and humidity, monitoring degradation via HPLC.
  • pH-Dependent Studies : Assess stability in acidic/basic conditions relevant to biological assays, referencing protocols for 2-aminopyridin-3-ol derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.